Hydrobenzole hydrochloride

Description

BenchChem offers high-quality Hydrobenzole hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Hydrobenzole hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

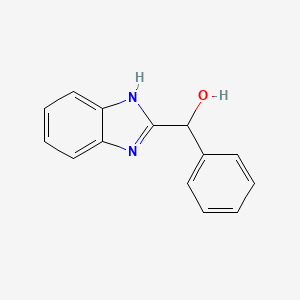

Structure

3D Structure

Properties

IUPAC Name |

1H-benzimidazol-2-yl(phenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O/c17-13(10-6-2-1-3-7-10)14-15-11-8-4-5-9-12(11)16-14/h1-9,13,17H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEAWPIKEEQZLJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=NC3=CC=CC=C3N2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701018908 | |

| Record name | 2-Hydroxybenzylbenzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701018908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>33.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49642474 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

50-97-5 | |

| Record name | 2-(α-Hydroxybenzyl)benzimidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50-97-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Hydroxybenzylbenzimidazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000050975 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(Hydroxyphenylmethyl)benzimidazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31798 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(Hydroxyphenylmethyl)benzimidazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Hydroxybenzylbenzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701018908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α-phenyl-1H-benzimidazole-2-methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.067 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HYBENDAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5JR6201MX7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Central Nervous System Mechanism of Action of Hydroxyzine Hydrochloride

Audience: Researchers, scientists, and drug development professionals.

Abstract

Hydroxyzine hydrochloride is a first-generation piperazine derivative antihistamine with potent anxiolytic and sedative properties. Its therapeutic effects within the central nervous system (CNS) extend beyond simple histamine antagonism, involving a multi-receptor profile that modulates several key neurotransmitter systems. This technical guide provides an in-depth examination of hydroxyzine's molecular mechanisms, focusing on its primary action as a histamine H₁ receptor inverse agonist and its secondary activities at serotonergic, dopaminergic, and adrenergic receptors. We present quantitative binding affinity data, detailed experimental protocols for receptor analysis, and visual representations of the core signaling pathways to offer a comprehensive resource for researchers in pharmacology and drug development.

Primary Mechanism of Action: Histamine H₁ Receptor Inverse Agonism

Hydroxyzine's principal mechanism of action in the CNS is its function as a potent inverse agonist at the histamine H₁ receptor.[1][2] Unlike a neutral antagonist which merely blocks agonist binding, an inverse agonist stabilizes the receptor in its inactive conformation, thereby reducing its basal, constitutive activity even in the absence of histamine.[3] This is a critical distinction for understanding its profound sedative effects.

The H₁ receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gαq/11 subunit.[4] Activation of this pathway leads to the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC).[5] Histaminergic neurons play a crucial role in maintaining wakefulness; by suppressing this signaling cascade in the CNS, hydroxyzine induces sedation.[6] Furthermore, some inverse agonists have been shown to down-regulate H₁ receptor gene expression, potentially leading to longer-term modulation of histaminergic transmission.[7]

As a first-generation antihistamine, hydroxyzine readily crosses the blood-brain barrier.[2][8] Positron Emission Tomography (PET) studies have demonstrated that a single 30 mg oral dose of hydroxyzine can achieve approximately 67.6% occupancy of H₁ receptors in the human brain, a level strongly correlated with subjective sleepiness.[6][9]

Caption: Hydroxyzine acts as an inverse agonist, stabilizing the H1 receptor in its inactive state.

Secondary CNS Mechanisms of Action

Hydroxyzine's therapeutic profile, particularly its anxiolytic effects, is not solely attributable to H₁ receptor modulation. It exhibits clinically relevant antagonism at other CNS receptors.

Serotonin 5-HT₂ₐ Receptor Antagonism

Hydroxyzine acts as an antagonist at serotonin 5-HT₂ₐ receptors.[2][9] This action is believed to be a primary contributor to its anxiolytic properties, a feature not typically observed in other antihistamines lacking this anti-serotonergic activity.[2][10] The 5-HT₂ₐ receptor, like the H₁ receptor, is a Gαq/11-coupled GPCR.[5] By blocking this receptor, hydroxyzine inhibits serotonin-mediated excitatory neurotransmission in brain regions associated with anxiety and mood regulation, such as the prefrontal cortex and amygdala.[11]

Caption: Hydroxyzine antagonizes the 5-HT₂ₐ receptor, blocking serotonin-induced signaling.

Dopamine D₂ and α₁-Adrenergic Receptor Antagonism

Hydroxyzine also demonstrates weak antagonist activity at dopamine D₂ and α₁-adrenergic receptors.[6][9] While its affinity for these receptors is considerably lower than for H₁ and 5-HT₂ₐ receptors, these interactions may contribute to its overall CNS effects. The D₂ receptor antagonism is a potential source of its anti-emetic properties and may confer weak antipsychotic effects.[2][11] The α₁-adrenergic antagonism is a secondary property that can contribute to cardiovascular effects such as orthostatic hypotension, particularly when combined with other alpha-blocking agents.[12] In contrast to many other first-generation antihistamines, hydroxyzine has a very low affinity for muscarinic acetylcholine receptors, resulting in minimal anticholinergic side effects.[2][9]

Quantitative Pharmacological Data

The multi-receptor profile of hydroxyzine is quantitatively defined by its binding affinities (Ki), which represent the concentration of the drug required to occupy 50% of the receptors in vitro. A lower Ki value indicates a higher binding affinity.

| Receptor | Species | Ki (nM) | Reference(s) |

| Histamine H₁ | Human | 2.0 | [13] |

| Serotonin 5-HT₂ₐ | Human | 50.0 | [13] |

| Dopamine D₂ | Human | 378.0 | [13] |

| α₁-Adrenergic | Not Specified | Weak Antagonist | [6][9] |

| Muscarinic Acetylcholine (mACh) | Human/Various | > 3,800 | [9] |

| Table 1: Receptor Binding Affinities of Hydroxyzine. |

| Parameter | Value | Condition | Reference(s) |

| Brain H₁ Receptor Occupancy | 67.6% | Single 30 mg oral dose (PET study) | [6][9] |

| Table 2: In Vivo CNS Receptor Occupancy of Hydroxyzine. |

Key Experimental Protocols

The characterization of hydroxyzine's interaction with its molecular targets relies on standardized in vitro assays.

Protocol: Histamine H₁ Receptor Radioligand Binding Assay

This protocol outlines a competitive binding assay to determine the affinity of a test compound (e.g., hydroxyzine) for the H₁ receptor.

Objective: To calculate the inhibitory constant (Ki) of hydroxyzine at the human H₁ receptor.

Materials:

-

Receptor Source: Cell membranes from HEK293 or CHO cells stably expressing the recombinant human H₁ receptor.[14]

-

Radioligand: [³H]mepyramine (a potent H₁ antagonist).[14][15]

-

Test Compound: Hydroxyzine hydrochloride.

-

Non-specific Binding Control: A high concentration of an unlabeled H₁ antagonist (e.g., 10 µM mianserin).[15]

-

Assay Buffer: 50 mM Tris-HCl or 50 mM Na₂HPO₄/KH₂PO₄, pH 7.4.[14][15]

-

Filtration System: 96-well filter plates (e.g., GF/B glass fiber) and a vacuum manifold.[16]

-

Scintillation Counter: Liquid scintillation counter for detecting tritium.

Methodology:

-

Membrane Preparation: Homogenize cultured cells expressing the H₁ receptor in cold assay buffer and centrifuge to pellet the membranes. Resuspend the pellet and determine the protein concentration (e.g., via BCA assay).[15]

-

Assay Setup: In a 96-well plate, combine the cell membrane preparation (e.g., 5-10 µg protein/well), a fixed concentration of [³H]mepyramine (near its Kd value, e.g., 1-5 nM), and serial dilutions of hydroxyzine.[15][17]

-

Incubation: Incubate the plates for a defined period (e.g., 4 hours) at a controlled temperature (e.g., 25°C) to allow the binding to reach equilibrium.[15][17]

-

Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold to separate receptor-bound radioligand from the unbound fraction. Wash the filters rapidly with cold wash buffer.

-

Quantification: Add liquid scintillation cocktail to each well and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding of [³H]mepyramine against the log concentration of hydroxyzine. Use non-linear regression (sigmoidal dose-response curve) to determine the IC₅₀ value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Caption: Experimental workflow for a competitive H₁ receptor radioligand binding assay.

Protocol: 5-HT₂ₐ Receptor Functional Antagonism Assay (Calcium Flux)

This protocol describes a cell-based functional assay to measure hydroxyzine's ability to block agonist-induced activation of the 5-HT₂ₐ receptor.

Objective: To determine the potency (IC₅₀) of hydroxyzine in antagonizing serotonin-induced calcium mobilization via the 5-HT₂ₐ receptor.

Materials:

-

Cell Line: CHO-K1 or HEK293 cells stably expressing the human 5-HT₂ₐ receptor.[18][19]

-

Agonist: Serotonin (5-HT).[19]

-

Antagonist: Hydroxyzine hydrochloride.

-

Calcium Indicator Dye: A fluorescent Ca²⁺-sensitive dye (e.g., Fluo-4 AM).

-

Assay Plate: Black, clear-bottom 96- or 384-well microplates.

-

Measurement Instrument: A plate reader capable of measuring fluorescence kinetics (e.g., FLIPR, FlexStation).

Methodology:

-

Cell Plating: Seed the 5-HT₂ₐ-expressing cells into the microplates and grow to confluence overnight.

-

Dye Loading: Remove the culture medium and incubate the cells with the calcium indicator dye according to the manufacturer's protocol, allowing the dye to enter the cells.

-

Antagonist Pre-incubation: Add serial dilutions of hydroxyzine to the appropriate wells and pre-incubate for a defined period (e.g., 30 minutes at 37°C) to allow the antagonist to bind to the receptors.[18]

-

Agonist Stimulation & Measurement: Place the plate in the fluorescence plate reader. Initiate reading to establish a baseline fluorescence. Inject a fixed concentration of serotonin (an EC₈₀ concentration is typically used) into all wells simultaneously.

-

Data Acquisition: Continue to measure the fluorescence intensity over time to capture the transient increase in intracellular Ca²⁺.

-

Data Analysis: Determine the peak fluorescence response for each well. Plot the percentage of inhibition of the serotonin response against the log concentration of hydroxyzine. Use non-linear regression to fit the data and determine the IC₅₀ value for hydroxyzine.

Caption: Experimental workflow for a 5-HT₂ₐ receptor functional (calcium flux) assay.

Conclusion

The mechanism of action of hydroxyzine hydrochloride in the central nervous system is multifaceted, defined by a distinct receptor interaction profile. Its primary role as a potent H₁ receptor inverse agonist is the foundation for its sedative effects. This is complemented by a clinically significant antagonism of the 5-HT₂ₐ receptor, which is crucial for its anxiolytic activity. Weaker interactions with D₂ and α₁-adrenergic receptors further contribute to its broad pharmacological profile. This combination of high-affinity H₁ inverse agonism and moderate-affinity 5-HT₂ₐ antagonism distinguishes hydroxyzine from other antihistamines and underpins its dual utility in treating both allergic conditions and anxiety. A thorough understanding of these molecular interactions, supported by quantitative data and robust experimental validation, is essential for the continued development of targeted CNS therapeutics.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. psychdb.com [psychdb.com]

- 3. H1-antihistamines: inverse agonism, anti-inflammatory actions and cardiac effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. innoprot.com [innoprot.com]

- 5. Biased signaling via serotonin 5-HT2A receptor: From structural aspects to in vitro and in vivo pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. Inverse agonistic activity of antihistamines and suppression of histamine H1 receptor gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Hydroxyzine - Wikipedia [en.wikipedia.org]

- 10. What is the mechanism of Hydroxyzine Hydrochloride? [synapse.patsnap.com]

- 11. What is the mechanism of Hydroxyzine Pamoate? [synapse.patsnap.com]

- 12. droracle.ai [droracle.ai]

- 13. hydroxyzine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 14. benchchem.com [benchchem.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. eurofinsdiscovery.com [eurofinsdiscovery.com]

- 19. innoprot.com [innoprot.com]

A Comprehensive Technical Guide to the Physicochemical Properties of Hydroxyzine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the core physicochemical properties of hydroxyzine hydrochloride. The information herein is curated for researchers, scientists, and professionals involved in drug development and formulation. This document presents quantitative data in structured tables, details relevant experimental methodologies, and includes visualizations of signaling pathways and experimental workflows to facilitate a comprehensive understanding.

Core Physicochemical Characteristics

Hydroxyzine hydrochloride is a first-generation antihistamine of the piperazine class, widely recognized for its anxiolytic, sedative, and antiemetic properties.[1][2][3] A thorough understanding of its physicochemical properties is fundamental for formulation development, pharmacokinetic profiling, and ensuring therapeutic efficacy and safety.

Hydroxyzine hydrochloride presents as a white, odorless, crystalline powder with a bitter taste.[4][5] It is the dihydrochloride salt of hydroxyzine, a chemical structure that enhances its solubility in aqueous solutions.[6]

Quantitative Physicochemical Data

The following tables summarize the key quantitative physicochemical properties of hydroxyzine hydrochloride, compiled from various sources.

Table 1: General and Physical Properties

| Property | Value | Source(s) |

| Chemical Name | (±)-2-[2-[4-(p-Chloro-α-phenylbenzyl)-1-piperazinyl]ethoxy]ethanol dihydrochloride | [5] |

| Molecular Formula | C₂₁H₂₇ClN₂O₂ · 2HCl | [7][8] |

| Molecular Weight | 447.83 g/mol | [7][8][9] |

| Appearance | White, odorless, crystalline powder | [4][5] |

| Melting Point | Approximately 190-200°C (with decomposition) | [1][4][10][11] |

| Boiling Point | 220°C at 0.5 mm Hg (for the free base) | [1][10] |

| pH (1% w/v solution) | 1.3 - 2.5 | [4] |

Table 2: Solubility Profile

| Solvent | Solubility | Source(s) |

| Water | Very soluble (<700 mg/mL) | [4][7][12] |

| Ethanol (95%) | Freely soluble (220 mg/mL) | [4][12] |

| Methanol | Freely soluble | [4] |

| Chloroform | Soluble (60 mg/mL) | [8][12] |

| Acetone | Slightly soluble (2 mg/mL) | [7][8][12] |

| Acetic Acid (100%) | Freely soluble | [4] |

| Acetic Anhydride | Very slightly soluble | [4] |

| Diethyl Ether | Practically insoluble | [4][13] |

Table 3: Partition and Dissociation Constants

| Property | Value | Source(s) |

| pKa | 1.96 ± 0.05; 7.40 ± 0.03 (at 24.5 ± 0.5 °C) | [10] |

| LogP (Octanol/Water) | 3.056 - 3.7 | [1][14] |

Experimental Protocols for Property Determination

Detailed and standardized methodologies are crucial for the accurate determination of physicochemical properties. The following sections outline typical experimental protocols.

Melting Point Determination

The melting point is determined using the capillary method.

-

Apparatus: Digital melting point apparatus.

-

Procedure:

-

A small, finely powdered sample of hydroxyzine hydrochloride is packed into a capillary tube.

-

The tube is placed in the heating block of the apparatus.

-

The temperature is raised at a controlled rate.

-

The temperature range from the point at which the substance begins to melt to the point at which it is completely liquid is recorded as the melting range. For hydroxyzine hydrochloride, decomposition is noted at its melting point.[4]

-

Solubility Determination

The shake-flask method is a standard protocol for determining equilibrium solubility.

-

Apparatus: Orbital shaker, centrifuge, analytical balance, HPLC or UV-Vis spectrophotometer.

-

Procedure:

-

An excess amount of hydroxyzine hydrochloride is added to a known volume of the solvent (e.g., water, ethanol) in a sealed flask.

-

The flask is agitated in an orbital shaker at a constant temperature until equilibrium is reached (typically 24-72 hours).

-

The resulting suspension is centrifuged to separate the undissolved solid.

-

An aliquot of the supernatant is carefully removed, diluted appropriately, and the concentration of the dissolved hydroxyzine hydrochloride is quantified using a validated analytical method like HPLC or UV-Vis spectrophotometry.

-

The workflow for this process is illustrated below.

pKa Determination

Potentiometric titration is a common method for determining the acid dissociation constant (pKa).

-

Apparatus: Potentiometer with a pH electrode, autoburette, beaker, magnetic stirrer.

-

Procedure:

-

A precisely weighed amount of hydroxyzine hydrochloride is dissolved in deionized water.

-

The solution is placed in a beaker with a magnetic stir bar and the pH electrode is immersed.

-

A standardized solution of a strong base (e.g., 0.1 M NaOH) is titrated into the hydroxyzine hydrochloride solution at a constant rate using an autoburette.

-

The pH of the solution is recorded after each addition of the titrant.

-

A titration curve (pH vs. volume of titrant) is plotted. The pKa values correspond to the pH at the half-equivalence points.

-

Partition Coefficient (LogP) Determination

The shake-flask method is also standard for determining the octanol-water partition coefficient.

-

Apparatus: Separatory funnel, orbital shaker, centrifuge, analytical instrument (HPLC or UV-Vis).

-

Procedure:

-

Equal volumes of n-octanol and water are pre-saturated with each other and then separated.

-

A known concentration of hydroxyzine hydrochloride is dissolved in the aqueous phase.

-

The aqueous solution is combined with an equal volume of the pre-saturated n-octanol in a separatory funnel.

-

The mixture is shaken until equilibrium is achieved.

-

The mixture is centrifuged to ensure complete phase separation.

-

The concentration of hydroxyzine hydrochloride in the aqueous phase is measured.

-

The concentration in the octanol phase is determined by mass balance.

-

The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.

-

Mechanism of Action and Signaling Pathway

Hydroxyzine's primary pharmacological effect is mediated through its action as a potent inverse agonist at the histamine H1 receptor.[2][15][16] In the absence of an agonist, G-protein coupled receptors like the H1 receptor exist in an equilibrium between an inactive (R) and an active (R) conformation. Histamine, the natural agonist, binds to and stabilizes the active R state, leading to the activation of Gq/11 proteins and subsequent downstream signaling.[16]

As an inverse agonist, hydroxyzine preferentially binds to the inactive (R) conformation of the H1 receptor.[16] This binding shifts the conformational equilibrium away from the active state, reducing the receptor's basal activity even in the absence of histamine.[16] This mechanism is responsible for its potent antihistaminic effects.[15]

Additionally, hydroxyzine acts as an antagonist at the serotonin 5-HT₂ₐ receptor, the dopamine D₂ receptor, and the α₁-adrenergic receptor, which contributes to its anxiolytic and sedative properties.[2][15]

References

- 1. Hydroxyzine | C21H27ClN2O2 | CID 3658 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Hydroxyzine - Wikipedia [en.wikipedia.org]

- 3. go.drugbank.com [go.drugbank.com]

- 4. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 5. HYDROXYZINE HCL 25mg [dailymed.nlm.nih.gov]

- 6. Hydroxyzine Hydrochloride | Research Compound [benchchem.com]

- 7. HYDROXYZINE HYDROCHLORIDE USP - PCCA [pccarx.com]

- 8. Hydroxyzine [drugfuture.com]

- 9. Hydroxyzine Hydrochloride | C21H29Cl3N2O2 | CID 91513 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Hydroxyzine | 68-88-2 [chemicalbook.com]

- 11. Page loading... [wap.guidechem.com]

- 12. Hydroxyzine Dihydrochloride - LKT Labs [lktlabs.com]

- 13. In Vitro and In Vivo Evaluation of Hydroxyzine Hydrochloride Microsponges for Topical Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 14. chemeo.com [chemeo.com]

- 15. psychdb.com [psychdb.com]

- 16. H1-antihistamines: inverse agonism, anti-inflammatory actions and cardiac effects - PubMed [pubmed.ncbi.nlm.nih.gov]

Hydroxyzine Hydrochloride: A Comprehensive Technical Guide to Receptor Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the receptor binding affinity of hydroxyzine hydrochloride, a first-generation antihistamine with additional anxiolytic, sedative, and antiemetic properties. This document collates quantitative binding data, details common experimental methodologies for affinity determination, and illustrates the key signaling pathways involved. The information is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development, facilitating a deeper understanding of hydroxyzine's multifaceted pharmacological profile.

Introduction

Hydroxyzine hydrochloride is a potent inverse agonist of the histamine H1 receptor, which is its primary mechanism of action for alleviating allergic reactions such as pruritus and urticaria.[1][2] Unlike many other first-generation antihistamines, it exhibits a lower affinity for muscarinic acetylcholine receptors, resulting in a reduced burden of anticholinergic side effects.[2][3] Its therapeutic effects extend beyond antihistaminergic activity due to its antagonist actions at other receptors, including the serotonin 5-HT2A, dopamine D2, and α1-adrenergic receptors.[2][4] This broad receptor interaction profile contributes to its sedative, anxiolytic, and antiemetic properties.[1][] The active metabolite of hydroxyzine, cetirizine, is responsible for a significant portion of its antihistaminic effect and, as a second-generation antihistamine, has a reduced ability to cross the blood-brain barrier.[1]

Receptor Binding Affinity of Hydroxyzine Hydrochloride

The binding affinity of hydroxyzine hydrochloride to various neurotransmitter receptors has been quantified using in vitro binding assays. The data, presented as inhibition constants (Ki), are summarized in the table below. A lower Ki value signifies a higher binding affinity.

| Receptor | Activity | Affinity (Ki, nM) | Reference(s) |

| Histamine H1 | Inverse Agonist | ~2 | [3][6] |

| Serotonin 5-HT2A | Antagonist | ~50 | [3][6] |

| Alpha-1 Adrenergic | Antagonist | ~300 | [3] |

| Dopamine D2 | Antagonist | ~378 | [3][6] |

| Muscarinic Acetylcholine | Antagonist | ~3,600 - >10,000 | [3][7] |

Experimental Protocols: Determination of Receptor Binding Affinity

The following protocol outlines a standard competitive radioligand binding assay used to determine the binding affinity of hydroxyzine hydrochloride for the histamine H1 receptor. This method is based on the principle of competition between a radiolabeled ligand and the unlabeled test compound (hydroxyzine) for binding to the receptor.[8]

Materials and Reagents

-

Membrane Preparation: Membranes from cells stably expressing the human histamine H1 receptor (e.g., HEK293 or CHO cells).[8][9]

-

Test Compound: Hydroxyzine hydrochloride.

-

Non-specific Binding Control: Mianserin (10 µM).[9]

-

Assay Buffer: 50 mM Tris-HCl or 50 mM Na2HPO4/KH2PO4, pH 7.4.[8][9]

-

Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.[8]

-

Scintillation Cocktail

-

Glass Fiber Filters

-

Homogenizer

-

Incubator

-

Filtration Apparatus

-

Liquid Scintillation Counter

Experimental Procedure

-

Membrane Homogenate Preparation:

-

A frozen cell pellet expressing the human H1 receptor is reconstituted in assay buffer.

-

The cell suspension is homogenized using a suitable homogenizer until a homogeneous suspension is obtained.[9]

-

The protein concentration of the membrane homogenate is determined using a protein assay, such as the BCA protein assay.[9]

-

-

Assay Setup:

-

A series of dilutions of hydroxyzine hydrochloride are prepared in the assay buffer.

-

In a set of tubes, the following are added:

-

Total Binding: Membrane homogenate, [³H]mepyramine, and assay buffer.

-

Non-specific Binding: Membrane homogenate, [³H]mepyramine, and a high concentration of an unlabeled ligand like mianserin to block all specific binding.[9]

-

Competitive Binding: Membrane homogenate, [³H]mepyramine, and increasing concentrations of hydroxyzine hydrochloride.

-

-

-

Incubation:

-

Filtration and Washing:

-

The incubation is terminated by rapid filtration through glass fiber filters using a filtration apparatus. This separates the bound radioligand from the unbound.

-

The filters are washed rapidly with cold wash buffer to remove any remaining unbound radioligand.

-

-

Quantification:

-

The filters are placed in scintillation vials with a scintillation cocktail.

-

The amount of radioactivity on the filters is measured using a liquid scintillation counter.

-

-

Data Analysis:

-

The specific binding is calculated by subtracting the non-specific binding from the total binding.

-

The data from the competitive binding experiment is plotted as the percentage of specific binding versus the logarithm of the hydroxyzine hydrochloride concentration.

-

The IC50 value (the concentration of hydroxyzine that inhibits 50% of the specific binding of the radioligand) is determined from the resulting sigmoidal curve.

-

The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Signaling Pathways

Histamine H1 Receptor Signaling

The primary mechanism of hydroxyzine involves its action as an inverse agonist at the histamine H1 receptor. The H1 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gq/11 family of G proteins.[11] Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). In addition to G protein-mediated signaling, H1 receptor activation can also lead to the recruitment of β-arrestin, which can mediate G protein-independent signaling and receptor desensitization.

Potential Anti-Inflammatory Signaling

Recent studies suggest that hydroxyzine may also exert anti-inflammatory effects through intracellular mechanisms that are partially mediated by the p38 MAPK and PI3K pathways.[12] In activated macrophages, hydroxyzine has been shown to decrease the levels of phosphorylated p38 MAPK and PI3K proteins, suggesting an inhibitory effect on these pro-inflammatory signaling cascades.[12]

Conclusion

Hydroxyzine hydrochloride's diverse pharmacological effects are a direct consequence of its interactions with multiple receptor systems. Its high affinity for the histamine H1 receptor underpins its primary use as an antihistamine, while its antagonist activity at serotonergic, dopaminergic, and adrenergic receptors contributes to its utility in managing anxiety and other conditions. The detailed binding data and methodologies presented in this guide offer a valuable resource for further research and development of compounds targeting these pathways. A thorough understanding of its receptor binding profile is crucial for optimizing its therapeutic applications and minimizing potential side effects.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. psychdb.com [psychdb.com]

- 3. Hydroxyzine Hydrochloride | Research Compound [benchchem.com]

- 4. Hydroxyzine - Wikipedia [en.wikipedia.org]

- 6. hydroxyzine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 7. Antimuscarinic effects of antihistamines: quantitative evaluation by receptor-binding assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. innoprot.com [innoprot.com]

- 12. TRDizin [search.trdizin.gov.tr]

Hydroxyzine Hydrochloride: A Technical Overview for Researchers

An In-Depth Guide to the Physicochemical and Pharmacological Properties of a First-Generation Antihistamine

This technical guide provides a comprehensive overview of hydroxyzine hydrochloride, a first-generation histamine H1 receptor antagonist. It is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical identifiers, physicochemical properties, and mechanism of action.

Core Chemical Identifiers

Accurate identification of chemical compounds is paramount in research and development. The following table summarizes the key identifiers for hydroxyzine hydrochloride.

| Identifier | Value | Source |

| CAS Registry Number | 2192-20-3 | [1][2][3] |

| InChIKey | ANOMHKZSQFYSBR-UHFFFAOYSA-N | [1][2] |

Physicochemical Data

This section presents key physicochemical data for hydroxyzine and its hydrochloride salt, crucial for experimental design and formulation development.

| Property | Value | Compound |

| Molecular Formula | C21H29Cl3N2O2 | Hydroxyzine Hydrochloride[2] |

| Molecular Weight | 374.904 g/mol | Hydroxyzine[4] |

| IUPAC Name | 2-[2-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]ethanol;dihydrochloride | Hydroxyzine Hydrochloride[2] |

Mechanism of Action and Signaling Pathway

Hydroxyzine primarily functions as a potent inverse agonist of the histamine H1 receptor. This action inhibits the downstream signaling cascade typically initiated by histamine binding. The binding of histamine to the H1 receptor activates Gq/11 proteins, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium, while DAG activates protein kinase C (PKC), culminating in various cellular responses, including allergic and inflammatory reactions. By acting as an inverse agonist, hydroxyzine stabilizes the inactive conformation of the H1 receptor, thus reducing its constitutive activity and blocking histamine-induced signaling.

Experimental Protocols

Radioligand Binding Assay for H1 Receptor Affinity

A standard experimental protocol to determine the binding affinity of hydroxyzine for the histamine H1 receptor involves a competitive radioligand binding assay.

Methodology:

-

Membrane Preparation: Membranes are prepared from cells expressing the human histamine H1 receptor (e.g., CHO-K1 or HEK293 cells).

-

Assay Buffer: The assay is typically performed in a buffer such as 50 mM Tris-HCl, pH 7.4.

-

Radioligand: A radiolabeled H1 receptor antagonist, such as [3H]-mepyramine, is used as the tracer.

-

Competition Assay: A fixed concentration of the radioligand is incubated with the cell membranes in the presence of increasing concentrations of unlabeled hydroxyzine.

-

Incubation: The mixture is incubated to allow for binding to reach equilibrium (e.g., 60 minutes at 25°C).

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of hydroxyzine that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) is then calculated using the Cheng-Prusoff equation.

References

Hydroxyzine Hydrochloride: A Comprehensive Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the molecular formula, chemical structure, and physicochemical properties of hydroxyzine hydrochloride. It further details experimental protocols for its synthesis and analysis and elucidates its primary mechanism of action through a signaling pathway diagram.

Molecular Formula and Structure

Hydroxyzine hydrochloride is the dihydrochloride salt of hydroxyzine, a first-generation antihistamine belonging to the piperazine class of chemicals.[1]

-

Molecular Formula: C₂₁H₂₉Cl₃N₂O₂[2]

-

Chemical Name: (±)-2-[2-[4-(p-Chloro-α-phenylbenzyl)-1-piperazinyl]ethoxy]ethanol dihydrochloride[3]

-

Structure:

Image Credit: Adapted from PubChem CID 91513

Physicochemical Properties

The following table summarizes the key quantitative data for hydroxyzine and its hydrochloride salt.

| Property | Value | Reference |

| Hydroxyzine Hydrochloride | ||

| Molecular Weight | 447.8 g/mol | [1][2] |

| Melting Point | Approximately 190-200°C (with decomposition) | [4][5][6] |

| Appearance | White, odorless crystalline powder | [3][5] |

| Solubility | Very soluble in water; Freely soluble in ethanol and methanol; Soluble in chloroform; Slightly soluble in acetone; Practically insoluble in ether | [3][4][7] |

| pH (1% aqueous solution) | 1.3 - 2.5 | [5][8] |

| Hydroxyzine (Base) | ||

| Molecular Weight | 374.9 g/mol | [1][4] |

| Molecular Formula | C₂₁H₂₇ClN₂O₂ | [4] |

Experimental Protocols

Method 1: N-Alkylation

A common method for synthesizing hydroxyzine involves the N-alkylation of N-(4-chlorobenzhydryl)piperazine with 2-(2-chloroethoxy)ethanol.[9]

-

Reactants:

-

N-(4-Chlorobenzhydryl)piperazine

-

2-(2-Chloroethoxy)ethanol

-

Potassium carbonate (base)

-

Tetrabutyl ammonium bromide (catalyst)

-

Water (solvent)

-

-

Procedure:

-

N-(4-Chlorobenzhydryl)piperazine is added to water and stirred at room temperature.

-

Potassium carbonate and tetrabutyl ammonium bromide are added sequentially to the reaction mixture.

-

A solution of 2-(2-chloroethoxy)ethanol in water is then added.

-

The reaction mixture is heated to 80°C and stirred for 5 hours.

-

After cooling to room temperature, the mixture is extracted with ethyl acetate.

-

The organic layer is washed with water and then concentrated to yield hydroxyzine free base.

-

The free base is then dissolved in a suitable solvent like ethanol and treated with excess gaseous hydrochloric acid to precipitate the dihydrochloride salt.

-

The resulting hydroxyzine hydrochloride crystals can be purified by recrystallization.[6]

-

Method 2: Raney-Ni Catalyzed N-Alkylation

A newer approach utilizes a Raney-Ni catalyst for the N-alkylation process, which has been developed for the synthesis of hydroxyzine and other diphenylmethyl piperazine derivatives.[10]

Titrimetric Assay in Non-Aqueous Medium

This method is used for the determination of hydroxyzine dihydrochloride in bulk drug and pharmaceutical formulations.[11]

-

Principle: The method is based on the titration of the drug in a non-aqueous solvent with a standardized titrant.

-

Reagents:

-

Glacial acetic acid

-

Mercuric acetate

-

Acetous perchloric acid (0.01 M)

-

Crystal violet indicator

-

-

Procedure for Bulk Drug:

-

Accurately weigh about 100 mg of hydroxyzine hydrochloride and dissolve it in 70 mL of glacial acetic acid.

-

Add mercuric acetate and a few drops of crystal violet indicator.

-

Titrate with 0.01 M acetous perchloric acid to a visual endpoint (color change).

-

-

Procedure for Formulations (Tablets):

-

Weigh and finely powder 20 tablets.

-

Weigh an amount of powder equivalent to 100 mg of hydroxyzine hydrochloride into a 100 mL volumetric flask.

-

Add 70 mL of glacial acetic acid and shake for about 20 minutes.

-

Make up the volume to 100 mL with glacial acetic acid, mix well, and filter.

-

Take a suitable aliquot of the filtrate and proceed with the titration as described for the bulk drug.[11]

-

High-Performance Liquid Chromatography (HPLC)

HPLC methods are widely used for the quantitative analysis of hydroxyzine in various matrices.

-

Principle: A reversed-phase HPLC method separates hydroxyzine from other components, and its concentration is determined using a UV detector.

-

Stationary Phase: A Hibar μBondapak C₁₈ column is commonly used.[12]

-

Mobile Phase: A mixture of acetonitrile, methanol, and a buffer solution (e.g., 500:200:300 v/v/v) is often employed.[12]

-

Flow Rate: Typically 1.0 mL/min.[12]

-

Detection: UV detection at a wavelength of 235 nm.[12]

-

Application: This method has been validated for the analysis of hydroxyzine in bulk drug, pharmaceutical formulations, and human serum, and is suitable for stability studies.[12]

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

This highly sensitive method is used for quantifying hydroxyzine hydrochloride at very low concentrations, particularly in preclinical safety studies like the hERG assay.[13]

-

Principle: Chromatographic separation is achieved using UPLC, followed by highly selective and sensitive detection using tandem mass spectrometry.

-

Column: An Acquity BEH C₁₈ analytical column is suitable.[13]

-

Validation: The method has been validated for concentrations in the range of 0.11-1.1 ng/mL with a limit of quantification of 0.09 ng/mL in extracellular solution.[13]

Mechanism of Action

Hydroxyzine's primary mechanism of action is as a potent inverse agonist of the histamine H₁ receptor.[1][14][15] This action blocks the effects of histamine, leading to its antihistaminic and sedative properties. Additionally, hydroxyzine exhibits weaker antagonism at other receptors, which contributes to its anxiolytic and antiemetic effects.[1][]

The following diagram illustrates the primary and secondary receptor interactions of hydroxyzine.

Caption: Mechanism of action of Hydroxyzine.

This diagram illustrates that hydroxyzine primarily acts as a potent inverse agonist at histamine H₁ receptors, which is responsible for its antihistamine and sedative effects. Its weaker antagonist activity at serotonin 5-HT₂ₐ, dopamine D₂, and α₁-adrenergic receptors contributes to its anxiolytic and antiemetic properties.[1][]

References

- 1. Hydroxyzine - Wikipedia [en.wikipedia.org]

- 2. Hydroxyzine Hydrochloride | C21H29Cl3N2O2 | CID 91513 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. drugs.com [drugs.com]

- 4. Hydroxyzine | C21H27ClN2O2 | CID 3658 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 6. Hydroxyzine dihydrochloride | 2192-20-3 [chemicalbook.com]

- 7. Hydroxyzine Dihydrochloride - LKT Labs [lktlabs.com]

- 8. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 9. WO2010046908A2 - Novel water based process for the preparation of substituted diphenylmethyl piperazines - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. scispace.com [scispace.com]

- 12. tandfonline.com [tandfonline.com]

- 13. Development and validation of a method for the analysis of hydroxyzine hydrochloride in extracellular solution used in in vitro preclinical safety studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. go.drugbank.com [go.drugbank.com]

- 15. hydroxyzine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

An In-depth Technical Guide to the Synthesis and Purification of Hydroxyzine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hydroxyzine hydrochloride, a first-generation histamine H1 receptor antagonist, is widely utilized for its antihistaminic, anxiolytic, and antiemetic properties. This technical guide provides a comprehensive overview of the core methodologies for the synthesis and purification of hydroxyzine hydrochloride, intended to serve as a valuable resource for researchers, scientists, and professionals in drug development. This document details the prevalent synthesis routes, including the classical condensation reaction and a modern catalytic approach, offering step-by-step experimental protocols. Furthermore, it elaborates on various purification techniques essential for achieving the high purity required for pharmaceutical applications. Quantitative data is systematically presented in tables for comparative analysis, and key processes are visualized through DOT language diagrams to facilitate a deeper understanding of the chemical workflows.

Introduction

Hydroxyzine, chemically known as (±)-2-[2-[4-[(4-chlorophenyl)phenylmethyl]piperazin-1-yl]ethoxy]ethanol, is a piperazine derivative with a significant role in the management of allergic conditions and anxiety.[1][2] The hydrochloride salt of hydroxyzine is the most common form used in pharmaceutical formulations.[3] The synthesis of hydroxyzine hydrochloride primarily involves the N-alkylation of a piperazine derivative with a suitable chloroethoxyethanol derivative. The purity of the final active pharmaceutical ingredient (API) is of paramount importance, necessitating robust purification and analytical methods to control impurities.[4][5] This guide delves into the technical details of its synthesis and purification, providing practical protocols and comparative data.

Synthesis of Hydroxyzine Hydrochloride

The synthesis of hydroxyzine hydrochloride is typically achieved through a convergent synthesis strategy, primarily involving the coupling of two key intermediates: 1-(p-chlorobenzhydryl)piperazine and a reactive derivative of 2-(2-hydroxyethoxy)ethanol. An alternative, more recent approach utilizes a Raney-Ni catalyzed N-alkylation.

Classical Synthesis Route

The most established method for synthesizing hydroxyzine involves the condensation reaction between 1-(p-chlorobenzhydryl)piperazine and either 1-chloro-2-(2-hydroxyethoxy)ethane or 2-(2-chloroethoxy)ethanol.[1]

This key intermediate is synthesized by reacting p-chlorobenzhydryl chloride with an excess of piperazine.

Experimental Protocol:

-

A mixture of p-chlorobenzhydryl chloride (1 mole) and piperazine (4 moles, excess to minimize dialkylation) in a suitable solvent such as toluene or butanone is prepared.[4]

-

Anhydrous potassium carbonate (1 mole) and a catalytic amount of potassium iodide are added to the mixture.[4]

-

The reaction mixture is heated to reflux (approximately 80-110°C) for 12-18 hours and monitored by Thin Layer Chromatography (TLC).[4][6]

-

Upon completion, the reaction mixture is cooled, and the inorganic salts are removed by filtration.

-

The solvent is removed under reduced pressure.

-

The residue is dissolved in dichloromethane and washed with water.[4]

-

The organic layer is dried over anhydrous sodium sulfate and the solvent is evaporated to yield crude 1-(p-chlorobenzhydryl)piperazine.

-

The crude product can be purified by column chromatography or recrystallization from a suitable solvent like ethanol. A yield of approximately 92% has been reported.[6]

This reagent can be prepared from diethylene glycol and a chlorinating agent.

Experimental Protocol:

-

Diethylene glycol (1 mole) is reacted with hydrogen chloride.[7]

-

The reaction mixture is then subjected to extraction with a suitable solvent such as chloroform.[7]

-

The extract is purified by distillation to obtain 2-(2'-chloroethoxy)ethanol.[7]

The final step involves the alkylation of 1-(p-chlorobenzhydryl)piperazine with 2-(2-chloroethoxy)ethanol, followed by conversion to the hydrochloride salt.

Experimental Protocol:

-

A mixture of 1-(p-chlorobenzhydryl)piperazine (0.1 mole) and 1-chloro-2-(2-hydroxyethoxy)ethane (0.1 mole) is heated to 150°C for 3 hours.[8]

-

Alternatively, a water-based process can be employed by reacting N-(4-Chlorobenzhydryl)piperazine (0.35 mol) with 2-(2-chloroethoxy)ethanol (0.52 mol) in water in the presence of potassium carbonate (0.7 mol) and a phase transfer catalyst like tetrabutyl ammonium bromide at 80°C for 5 hours.[9][10]

-

After the reaction, the mixture is worked up by adding water and extracting the hydroxyzine free base with a solvent like benzene or ethyl acetate.[8][9]

-

The organic extract is washed with water and the solvent is evaporated under vacuum.

-

The resulting hydroxyzine base is then dissolved in a minimal amount of a suitable solvent like isopropanol or ethanol.

-

Anhydrous hydrogen chloride gas is bubbled through the solution, or a solution of HCl in a solvent like isopropanol is added to precipitate the hydroxyzine hydrochloride.

-

The precipitate is filtered, washed with a cold non-polar solvent like diethyl ether, and dried under vacuum.

Raney-Ni Catalyzed N-Alkylation

A more recent and efficient method involves the use of a Raney-Ni catalyst for the N-alkylation of amines with alcohols.[11][12] This method is considered a greener alternative as it often utilizes alcohols as alkylating agents.

Experimental Protocol:

-

A mixture of the amine (e.g., 1-(p-chlorobenzhydryl)piperazine), the alcohol (e.g., 2-(2-hydroxyethoxy)ethanol), and a catalytic amount of Raney nickel (W4 grade is reported to be effective) is refluxed in a solvent like xylene.[13]

-

The reaction is monitored for completion.

-

Upon completion, the catalyst is removed by filtration.

-

The solvent is evaporated, and the resulting hydroxyzine free base is purified and converted to its hydrochloride salt as described in the classical route.

Quantitative Data Summary for Synthesis Methods

| Synthesis Route | Key Reagents | Reaction Conditions | Reported Yield | Reference |

| Classical Route | ||||

| Precursor Synthesis | p-chlorobenzhydryl chloride, piperazine | Toluene/Butanone, reflux (80-110°C), 12-18h | ~92% | [4][6] |

| Final Condensation | 1-(p-chlorobenzhydryl)piperazine, 1-chloro-2-(2-hydroxyethoxy)ethane | Neat, 150°C, 3h | High | [8] |

| Water-Based Condensation | N-(4-Chlorobenzhydryl)piperazine, 2-(2-chloroethoxy)ethanol | Water, K2CO3, TBAB, 80°C, 5h | 98% (free base) | [9][10] |

| Raney-Ni Catalyzed | 1-(p-chlorobenzhydryl)piperazine, 2-(2-hydroxyethoxy)ethanol, Raney-Ni | Xylene, reflux | Good to excellent | [11][13] |

Purification of Hydroxyzine Hydrochloride

Achieving high purity is critical for pharmaceutical applications. The primary methods for purifying hydroxyzine hydrochloride include recrystallization and chromatographic techniques.

Recrystallization

Recrystallization is a common and effective method for purifying crude hydroxyzine hydrochloride. The choice of solvent is crucial for obtaining high purity and yield.

Experimental Protocol for Recrystallization:

-

The crude hydroxyzine hydrochloride is dissolved in a minimum amount of a hot solvent in which it is soluble (e.g., ethanol, methanol, or a mixture of acetic anhydride and acetic acid).[14]

-

The hot solution is filtered to remove any insoluble impurities.

-

The filtrate is allowed to cool slowly to room temperature, and then further cooled in an ice bath to induce crystallization.

-

The resulting crystals are collected by filtration, washed with a small amount of the cold recrystallization solvent or a non-solvent (e.g., diethyl ether), and dried under vacuum.[8]

Solubility Data for Hydroxyzine Hydrochloride and Related Forms

| Compound | Solvent | Solubility | Reference |

| Hydroxyzine Dihydrochloride | Water | <700 mg/mL | [1] |

| Chloroform | 60 mg/mL | [1] | |

| Acetone | 2 mg/mL | [1] | |

| Ether | <0.1 mg/mL | [1] | |

| Hydroxyzine Hydrochloride | Water | Very soluble | [15] |

| Methanol | Freely soluble | [15] | |

| Ethanol (95%) | Freely soluble | [15] | |

| Acetic acid (100) | Freely soluble | [15] | |

| Diethyl ether | Practically insoluble | [15] |

Chromatographic Methods

Chromatographic techniques are primarily used for the analysis of purity and the identification and quantification of impurities. High-Performance Liquid Chromatography (HPLC) is the most widely used method.[5][16]

Typical HPLC Method for Purity Analysis:

-

Column: C18 column (e.g., 150 x 3.9 mm, 5 µm).[5]

-

Mobile Phase: A binary gradient of Mobile Phase A (0.1% trifluoroacetic acid in water) and Mobile Phase B (0.05% trifluoroacetic acid in acetonitrile).[5]

-

Flow Rate: 0.7 mL/min.[5]

-

Column Temperature: 30°C.[5]

-

Detection: UV at 230 nm for hydroxyzine and most impurities, and 254 nm for certain specific impurities.[5]

This method is capable of separating hydroxyzine from its known process-related impurities and degradation products.[5]

Visualizations

Synthesis Workflow

Caption: Classical synthesis workflow for hydroxyzine hydrochloride.

Purification Workflow

Caption: General purification workflow for hydroxyzine hydrochloride.

Conclusion

The synthesis and purification of hydroxyzine hydrochloride are well-established processes that are crucial for the production of this important pharmaceutical agent. The classical synthesis route remains a reliable method, while newer catalytic approaches offer potential for improved efficiency and sustainability. Rigorous purification, primarily through recrystallization, and stringent analytical control using techniques like HPLC are essential to ensure the quality and safety of the final drug product. This guide provides a foundational understanding of these core processes to aid researchers and professionals in the pharmaceutical sciences.

References

- 1. Hydroxyzine | C21H27ClN2O2 | CID 3658 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Method for the control of known impurities in hydroxyzine hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 1-(4-Chlorobenzhydryl)piperazine synthesis - chemicalbook [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. lookchem.com [lookchem.com]

- 7. JPS58109441A - Process for producing 2-(2'-chloroethoxy)ethanol - Google Patents [patents.google.com]

- 8. yoksis.bilkent.edu.tr [yoksis.bilkent.edu.tr]

- 9. 1,2-Bis(2-chloroethoxy)ethane synthesis - chemicalbook [chemicalbook.com]

- 10. WO2010046908A2 - Novel water based process for the preparation of substituted diphenylmethyl piperazines - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. RU2204556C2 - Method of synthesis of 1-(para-chlorobenzhydryl)-4-(2-hydroxyethyl)-piperazine - Google Patents [patents.google.com]

- 15. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 16. HPLC Method for Determination of Hydroxyzine in Tablets on Primesep SB Column | SIELC Technologies [sielc.com]

An In-depth Technical Guide to Antiviral Analogs of 2-(α-hydroxybenzyl)benzimidazole Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the antiviral analogs of 2-(α-hydroxybenzyl)benzimidazole (HBB) hydrochloride, a class of compounds that has demonstrated significant potential in the inhibition of various viruses. This document delves into their mechanism of action, quantitative antiviral activity, and detailed experimental protocols for their evaluation, aiming to equip researchers and drug development professionals with the critical information needed to advance the study and application of these promising antiviral agents.

Introduction

Benzimidazole derivatives represent a privileged scaffold in medicinal chemistry, exhibiting a wide array of biological activities. Among these, 2-(α-hydroxybenzyl)benzimidazole (HBB) has been identified as a potent and selective inhibitor of enteroviruses. This discovery has spurred further research into its analogs to explore their antiviral spectrum, enhance their potency, and understand their structure-activity relationships (SAR). This guide focuses on the technical aspects of these analogs, providing a consolidated resource for their continued development.

Mechanism of Action

The primary antiviral mechanism of action for many 2-(α-hydroxybenzyl)benzimidazole analogs involves the inhibition of viral RNA-dependent RNA polymerase (RdRp), a crucial enzyme for the replication of many RNA viruses.[1] These compounds can act as non-nucleoside inhibitors, binding to an allosteric site on the RdRp enzyme. This binding induces a conformational change in the enzyme, thereby disrupting its catalytic activity and ultimately halting viral RNA synthesis.[1]

The targeted nature of this inhibition provides a degree of selectivity for viral polymerases over host cell polymerases, which is a desirable characteristic for antiviral therapeutics. The specific interactions within the allosteric binding pocket can be influenced by the various substitutions on the benzimidazole and benzyl moieties of the analogs, offering opportunities for rational drug design to improve potency and specificity.

References

Hydroxyzine Hydrochloride: A Novel Avenue in Chronic Inflammatory Condition Research

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Hydroxyzine hydrochloride, a first-generation histamine H₁-receptor antagonist, is traditionally recognized for its antihistaminic, anxiolytic, and sedative properties. However, emerging research has illuminated its potential role as a modulator of key inflammatory signaling pathways, suggesting a broader therapeutic utility in chronic inflammatory conditions. This technical guide provides a comprehensive overview of the current research into the anti-inflammatory mechanisms of hydroxyzine hydrochloride. It details the core molecular pathways, presents quantitative data from pivotal in vitro and clinical studies, and furnishes detailed experimental protocols to facilitate further investigation. This document is intended for researchers, scientists, and drug development professionals exploring novel anti-inflammatory agents.

Introduction to Anti-Inflammatory Properties

Chronic inflammation is a persistent, dysregulated inflammatory response that contributes to the pathogenesis of numerous diseases, including dermatological, autoimmune, and neuroinflammatory disorders. While the primary mechanism of hydroxyzine is the competitive inverse agonism of the histamine H₁-receptor, which blocks histamine-mediated hypersensitivity reactions, its therapeutic effects in inflammatory conditions appear to extend beyond this action.[1][2] Studies suggest that hydroxyzine exerts direct anti-inflammatory effects through receptor-dependent and -independent mechanisms, including the modulation of critical intracellular signaling cascades that govern the production of pro-inflammatory mediators.[3]

Core Anti-Inflammatory Mechanisms of Action

Hydroxyzine's anti-inflammatory properties are multifaceted. Beyond its foundational role in blocking histamine-induced vasodilation, vascular permeability, and the release of pro-inflammatory cytokines from mast cells and basophils, hydroxyzine directly interferes with downstream signaling pathways central to the inflammatory process.[1][4]

Modulation of Intracellular Signaling: p38 MAPK and PI3K Pathways

Recent in vitro evidence has identified the p38 mitogen-activated protein kinase (MAPK) and Phosphoinositide 3-kinase (PI3K) pathways as key targets of hydroxyzine in activated immune cells.[5][6] These pathways are crucial for transducing extracellular signals into cellular responses, including the production of inflammatory cytokines like TNF-α and various interleukins.[5]

Research conducted on lipopolysaccharide (LPS)-activated macrophage cell lines demonstrates that hydroxyzine hydrochloride significantly reduces the phosphorylation, and thus the activation, of both p38 MAPK and PI3K.[6][7] This inhibitory action on upstream kinases suggests a mechanism for suppressing the broader inflammatory response in cells that are already in a pro-inflammatory state.[5][6]

Potential Influence on NF-κB Signaling

The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation, controlling the expression of a vast array of pro-inflammatory genes.[8] The p38 MAPK and PI3K pathways are known upstream activators of NF-κB. By inhibiting p38 and PI3K, hydroxyzine likely exerts downstream inhibitory effects on NF-κB activation. This is supported by findings that H1-antihistamines can suppress NF-κB-dependent cytokines, such as IL-1, IL-6, and TNF-α.[4] This action may be central to its anti-inflammatory efficacy.

Quantitative Data from Key Studies

The anti-inflammatory potential of hydroxyzine is supported by quantitative data from both preclinical and clinical research. The following tables summarize key findings.

Table 1: In Vitro Effects of Hydroxyzine on Macrophage Signaling Pathways

Data from an in vitro study on J774.A1 murine macrophages stimulated with Lipopolysaccharide (LPS).[7]

| Treatment Group (24h) | % PI3K Positive Cells (Mean ± SD) | % p38 MAPK Positive Cells (Mean ± SD) |

| Control (Unstimulated) | 12.03 ± 1.83 | 23.40 ± 8.15 |

| Hydroxyzine HCl (20 µg/mL) | 64.33 ± 5.29 | 39.06 ± 4.11 |

| LPS (1 µg/mL) | 46.80 ± 2.72 | 37.80 ± 6.06 |

| LPS + Hydroxyzine HCl | 38.53 ± 1.40 | 23.30 ± 14.5 |

Note: The study found that in activated macrophages (LPS+Hydroxyzine), hydroxyzine significantly reduced the expression of these signaling proteins compared to LPS alone, demonstrating an anti-inflammatory effect in an already inflamed state.[7]

Table 2: Efficacy of Hydroxyzine in Patients with Chronic Pruritus

Results from a 12-week, prospective, observational study of 391 patients with chronic pruritus due to dermatological causes.[2]

| Time Point | Mean Reduction in DLQI Score (95% CI) | % Improvement in DLQI Score | Mean Reduction in 5-D Itch Score (95% CI) | % Improvement in 5-D Itch Score |

| Week 2 | 2.70 (2.39–3.01) | 22.95% | 2.76 (2.48–3.05) | 17.90% |

| Week 12 | 10.86 (9.95–11.78) | 92.22% | 7.35 (6.88–7.83) | 47.63% |

Note: All reductions were statistically significant (p < 0.0001) compared to baseline.[2]

Table 3: Association of Hydroxyzine Use with Inflammatory Markers and Mortality in Hospitalized COVID-19 Patients

Data from a multicenter observational study of 7,345 adults hospitalized for COVID-19.[9]

| Outcome | Hydroxyzine Group | Non-Exposed Group | p-value |

| Change in LCRP* | +431.9% | +95.9% | <0.001 |

| Change in NLR** | -40.9% | -4.2% | <0.001 |

| Change in IL-6 | -76.6% | +34.7% | 0.016 |

| Hazard Ratio for Mortality (Adjusted) | 0.42 (95% CI, 0.25-0.71) | Reference | 0.001 |

**LCRP: Lymphocyte-to-C-reactive protein ratio. *NLR: Neutrophil-to-lymphocyte ratio.

Detailed Experimental Protocols

Reproducibility is paramount in scientific research. This section provides detailed methodologies for the key experiments cited.

In Vitro Macrophage Activation and Signaling Analysis

This protocol describes the methodology used to assess the effect of hydroxyzine on p38 MAPK and PI3K phosphorylation in macrophages.[6][7]

-

Cell Culture:

-

The murine macrophage cell line J774.A1 is cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[10][11]

-

Cells are maintained in T75 flasks in a humidified incubator at 37°C with 5% CO₂.[11]

-

For experiments, adherent cells are harvested by gentle scraping, washed, and resuspended in fresh medium.[10]

-

-

Experimental Workflow:

Caption: Workflow for In Vitro Macrophage Signaling Analysis. -

Treatment and Stimulation:

-

Cells are plated at a density of 1 x 10⁶ cells/mL.

-

Four treatment groups are established: Control (medium only), Hydroxyzine HCl (20 µg/mL), LPS (1 µg/mL from E. coli), and LPS (1 µg/mL) + Hydroxyzine HCl (20 µg/mL).

-

Cells are incubated for 24 hours at 37°C.

-

-

Phospho-Flow Cytometry:

-

Fixation: Immediately after incubation, cells are fixed by adding 16% formaldehyde to a final concentration of 1.5-2.0% and incubating for 10-15 minutes at room temperature. This cross-links proteins and halts kinase/phosphatase activity.[12][13]

-

Permeabilization: Cells are pelleted, and the cell membrane is permeabilized by resuspending the pellet in ice-cold 90% methanol and incubating for at least 30 minutes on ice. This allows antibodies to access intracellular targets.[12][13]

-

Staining: Cells are washed to remove methanol and then stained with fluorochrome-conjugated antibodies specific for the phosphorylated forms of p38 MAPK (p-p38) and PI3K (p-PI3K) for 30-60 minutes at room temperature, protected from light.[14]

-

Analysis: Stained cells are analyzed on a flow cytometer. The percentage of cells positive for p-p38 and p-PI3K is determined by gating on the macrophage population and measuring fluorescence intensity relative to isotype controls.

-

Clinical Assessment of Pruritus and Quality of Life

This protocol outlines the patient-reported outcome measures used in the observational study of hydroxyzine for chronic pruritus.[2]

-

Study Design: A prospective, real-world, non-interventional study tracking patients prescribed hydroxyzine by their clinician for chronic pruritus over 12 weeks.

-

Assessment Instruments:

-

Dermatology Life Quality Index (DLQI): A 10-item questionnaire assessing the impact of a skin condition on a patient's quality of life over the last week.[3][9]

-

5-D Itch Scale: A multidimensional tool to quantify pruritus over the last two weeks across five domains: Duration, Degree (intensity), Direction (improving/worsening), Disability (impact on daily activities), and Distribution (body parts affected).[16][17]

-

Scoring: Each domain is scored on a 1-5 point scale. The total score ranges from 5 (no pruritus) to 25 (most severe pruritus).[5]

-

-

-

Data Collection Workflow:

Caption: Clinical Study Assessment Workflow.

Summary and Future Directions

The available evidence indicates that hydroxyzine hydrochloride's utility in chronic inflammatory conditions is not solely dependent on its H₁-receptor antagonism. Preclinical data strongly supports its role as an inhibitor of the pro-inflammatory p38 MAPK and PI3K signaling pathways in activated macrophages. This is complemented by clinical and observational data demonstrating its efficacy in improving outcomes in conditions with a significant inflammatory component, such as chronic pruritus, and its association with reduced inflammatory markers in severe systemic inflammation.

Future research should focus on:

-

Elucidating Downstream Effects: Directly measuring the effect of hydroxyzine on NF-κB activation and the subsequent expression profile of a wide array of cytokines and chemokines in different immune cell types.

-

Exploring Other Inflammatory Conditions: Conducting controlled clinical trials to evaluate the efficacy of hydroxyzine as an adjunctive therapy in other chronic inflammatory diseases, such as atopic dermatitis, psoriasis, or certain autoimmune disorders.

-

Dose-Response Studies: Systematically evaluating the dose-dependent anti-inflammatory effects of hydroxyzine to optimize its therapeutic potential while managing its sedative side effects.

This guide consolidates the current technical understanding of hydroxyzine's anti-inflammatory properties, providing a solid foundation for scientists and clinicians to build upon in the pursuit of novel treatments for chronic inflammatory diseases.

References

- 1. thekingsleyclinic.com [thekingsleyclinic.com]

- 2. Intracellular Flow Cytometry Staining Protocol [protocols.io]

- 3. imperial.nhs.uk [imperial.nhs.uk]

- 4. dermnetnz.org [dermnetnz.org]

- 5. L’échelle 5D-itch | SFNDT [sfndt.org]

- 6. TRDizin [search.trdizin.gov.tr]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. cardiff.ac.uk [cardiff.ac.uk]

- 10. Cell culture of J774A.1 cells [protocols.io]

- 11. static.igem.org [static.igem.org]

- 12. creative-diagnostics.com [creative-diagnostics.com]

- 13. Flow Cytometric Detection of p38 MAPK Phosphorylation and Intracellular Cytokine Expression in Peripheral Blood Subpopulations from Patients with Autoimmune Rheumatic Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 14. BestProtocols: Staining Intracellular Antigens for Flow Cytometry | Thermo Fisher Scientific - IN [thermofisher.com]

- 15. resref.com [resref.com]

- 16. The 5-D itch scale: a new measure of pruritus - PMC [pmc.ncbi.nlm.nih.gov]

- 17. academic.oup.com [academic.oup.com]

The Role of Hydroxyzine Hydrochloride in Modulating Immune Checkpoints: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxyzine hydrochloride, a first-generation histamine H1 receptor antagonist, has long been utilized for its anxiolytic and antihistaminic properties.[1][2] Emerging research has unveiled a potential new dimension to its therapeutic application: the modulation of the tumor microenvironment and enhancement of anti-tumor immunity, particularly in conjunction with immune checkpoint inhibitors. This technical guide provides an in-depth analysis of the current understanding of hydroxyzine hydrochloride's role in modulating immune checkpoints, focusing on its mechanistic pathways, relevant experimental data, and protocols for further investigation. While much of the research encompasses the broader class of H1 antihistamines, this guide will focus on the specific evidence available for hydroxyzine and its plausible mechanisms of action.

Core Mechanism: Targeting the Histamine H1 Receptor in the Tumor Microenvironment

The primary mechanism by which hydroxyzine hydrochloride is thought to modulate anti-tumor immunity is through its antagonism of the histamine H1 receptor (HRH1).[1] Histamine, often elevated in the tumor microenvironment, has been shown to promote an immunosuppressive milieu.[3][4] Cancer cells themselves can be a significant source of histamine.[5] This histamine acts on HRH1, which is highly expressed on tumor-associated macrophages (TAMs), particularly those with an M2-like immunosuppressive phenotype.[4][6]

The binding of histamine to HRH1 on TAMs triggers a signaling cascade that suppresses T-cell activation and function, thereby allowing cancer cells to evade immune destruction.[4][6] Hydroxyzine hydrochloride, by blocking this interaction, can reverse the immunosuppressive effects of histamine on TAMs. This leads to increased T-cell activation and a more robust anti-tumor immune response.[7] This mechanism is particularly relevant in the context of immune checkpoint blockade, as it can help overcome resistance to therapies targeting PD-1/PD-L1 and CTLA-4.[7]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical and clinical studies investigating the effects of hydroxyzine and other H1 antihistamines on cancer cells and in the context of immunotherapy.

Table 1: In Vitro Effects of Hydroxyzine Hydrochloride on Cancer Cells

| Cell Line | Cancer Type | Parameter | Hydroxyzine Concentration | Result | Citation |

| BT-20 | Triple-Negative Breast Cancer | Cell Viability (IC50) | 45.4 µM (48h) | Significant reduction in cell viability. | [1] |

| HCC-70 | Triple-Negative Breast Cancer | Cell Viability (IC50) | 55.7 µM (48h) | Significant reduction in cell viability. | [1] |

| BT-20 | Triple-Negative Breast Cancer | Apoptosis | 50 µM | Increased rate of apoptosis. | [1] |

| HCC-70 | Triple-Negative Breast Cancer | Apoptosis | 50 µM | Increased rate of apoptosis. | [1] |

| BT-20 | Triple-Negative Breast Cancer | Mitochondrial Superoxide | 50 µM | Increased generation of mitochondrial superoxide. | [1] |

| HCC-70 | Triple-Negative Breast Cancer | Mitochondrial Superoxide | 50 µM | Increased generation of mitochondrial superoxide. | [1] |

Table 2: Effects of Hydroxyzine Hydrochloride on Macrophage Cytokine Production

| Cell Line | Treatment | Cytokine | Result | Citation |

| J774.2 Macrophages | Hydroxyzine HCl (1-20 µg/mL) | TNF-α, IL-6, GM-CSF, IL-12p40 | No significant activation or increase in pro-inflammatory cytokines. | [8] |

| J774.2 Macrophages (LPS-activated) | Hydroxyzine HCl | p38 MAPK, PI3K | Significant decrease in the levels of phosphorylated p38 MAPK and PI3K proteins, suggesting an anti-inflammatory effect on activated macrophages. | [9][10] |

Table 3: Clinical Outcomes of Antihistamine Use with Immune Checkpoint Inhibitors (ICIs)

| Cancer Type | ICI Therapy | Antihistamine Use | Outcome | p-value | Citation |

| Melanoma | Anti-PD-1/PD-L1 | HRH1 Antihistamines | Reduced mortality (30% vs. 43%) | 0.005 | [3] |